Tyr-Pro-Phe-Phe-OC(CH3)3
Description
Tyr-Pro-Phe-Phe-OC(CH3)³ is a synthetic tetrapeptide derivative featuring a C-terminal tert-butyl ester group. This modification replaces the typical carboxylic acid or amide group with a bulky tert-butyl ester (OC(CH3)³), which is often employed in peptide synthesis to enhance stability, reduce polarity, and protect reactive termini during chemical reactions.
Properties
Molecular Formula |
C36H44N4O6 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C36H44N4O6/c1-36(2,3)46-35(45)30(23-25-13-8-5-9-14-25)39-32(42)29(22-24-11-6-4-7-12-24)38-33(43)31-15-10-20-40(31)34(44)28(37)21-26-16-18-27(41)19-17-26/h4-9,11-14,16-19,28-31,41H,10,15,20-23,37H2,1-3H3,(H,38,43)(H,39,42)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
MUCJBMLSOAIPBH-ORYMTKCHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Steric Effects of tert-Butyl Groups
The tert-butyl group is a common steric hindrance modifier in organic and organometallic chemistry. For example:
- In [(CH₃)₂Sn(NC(CH₃)₃)₂GaCH₃]₂ (), the tert-butylamine (NC(CH₃)₃) ligand contributes to the dimeric structure by stabilizing the Ga₂N₂ core through steric bulk and weak Ga–N interactions (bond length: 203.7 pm) . Similarly, the tert-butyl ester in Tyr-Pro-Phe-Phe-OC(CH₃)³ likely influences peptide conformation by restricting backbone flexibility and promoting hydrophobic interactions.
- P₃N₃Cl₅{N(CH₃)[Si(CH₃)₃]} () incorporates a trimethylsilyl group, which, like tert-butyl, introduces steric bulk. The compound crystallizes in a monoclinic system (space group P2₁/n), where substituents dictate molecular packing . This suggests that Tyr-Pro-Phe-Phe-OC(CH₃)³ may exhibit similar crystallographic trends due to its tert-butyl group.
Stability and Reactivity
- Mg[Si(CH₃)₃]₂-TMDAP () demonstrates high reactivity in silyl group transfer, attributed to the labile Mg–Si bonds. In contrast, tert-butyl esters are typically more stable under basic conditions but cleave under acidic conditions. This dichotomy highlights how substituent choice (e.g., Si(CH₃)₃ vs. OC(CH₃)³) tailors stability for specific synthetic applications .
- Thermogravimetric analysis (TGA) data from could hypothetically apply to Tyr-Pro-Phe-Phe-OC(CH₃)³, where the tert-butyl group might enhance thermal stability compared to methyl or benzyl esters.
Solubility and Hydrophobicity
Tert-butyl groups are highly hydrophobic. In [(CH₃)₂Sn(NC(CH₃)₃)₂GaCH₃]₂ (), the NC(CH₃)₃ ligand reduces solubility in polar solvents, favoring dimerization in the solid state . For Tyr-Pro-Phe-Phe-OC(CH₃)³, the tert-butyl ester likely decreases aqueous solubility, making it more suited for lipid-rich environments or organic-phase reactions.
Data Tables
Table 1: Comparison of Substituent Effects in Analogous Compounds
Table 2: Instrumental Techniques for Characterization (Relevant to )
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